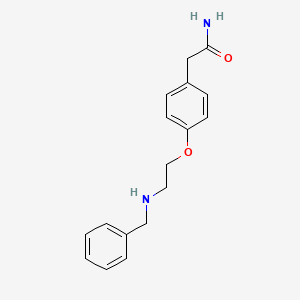
N,N'-Dibutyl-N,N'-dimethyl-malondiamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibutyl-N,N’-dimethyl-malondiamide is an organic compound with the molecular formula C13H26N2O2. It is a type of malondiamide, which is characterized by the presence of two amide groups attached to a central carbon atom. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibutyl-N,N’-dimethyl-malondiamide typically involves the reaction of malonic acid derivatives with amines. One common method involves the use of acid diesters and p-toluene sulphonyl chloride, which replaces the use of more corrosive acid chlorides and brominating agents . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Dibutyl-N,N’-dimethyl-malondiamide may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibutyl-N,N’-dimethyl-malondiamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amide groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N,N’-Dibutyl-N,N’-dimethyl-malondiamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a drug precursor or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which N,N’-Dibutyl-N,N’-dimethyl-malondiamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’-Dibutyl-N,N’-dimethyl-malondiamide include other malondiamides such as N,N’-dimethyl-N,N’-dioctyl-malondiamide and N,N’-dibutyl-N,N’-dimethylpropanediamide .
Uniqueness
N,N’-Dibutyl-N,N’-dimethyl-malondiamide is unique due to its specific combination of butyl and methyl groups attached to the amide nitrogen atoms. This structural arrangement imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
N,N'-dibutyl-N,N'-dimethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-7-9-14(3)12(16)11-13(17)15(4)10-8-6-2/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMAULNTGHSPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC(=O)N(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]phthalazin-1-amine](/img/structure/B8018447.png)
![4-[(2E)-2-[[4-[2-(diethylamino)ethoxy]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B8018459.png)

![tert-butyl N-[3-[[amino(phenylmethoxycarbonylamino)methylidene]amino]propyl]carbamate](/img/structure/B8018468.png)
![2-[[2-[[4-(Dimethylcarbamoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B8018475.png)
![(5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8018484.png)




![[3-[(E)-(1-acetyl-2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] acetate](/img/structure/B8018534.png)

![2-[3-[Ethoxy(methyl)phosphoryl]-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8018557.png)

